molecular formula C7H6ClN3 B1369815 2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

Cat. No.: B1369815
M. Wt: 167.59 g/mol
InChI Key: ZZJGPMAXOXVLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

The synthesis of 2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with propargylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The propynyl group can undergo oxidation or reduction under specific conditions, forming different products.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds, forming more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-chloro-N-prop-2-ynylpyrimidin-4-amine

InChI

InChI=1S/C7H6ClN3/c1-2-4-9-6-3-5-10-7(8)11-6/h1,3,5H,4H2,(H,9,10,11)

InChI Key

ZZJGPMAXOXVLGM-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=NC(=NC=C1)Cl

Origin of Product

United States

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